molecular formula C7H14N2 B1176104 (1R,7AS)-hexahydro-1H-pyrrolizin-1-amine CAS No. 145511-58-6

(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine

Cat. No.: B1176104
CAS No.: 145511-58-6
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Description

Bicyclic Pyrrolizidine Core Structure Analysis

(1R,7aS)-Hexahydro-1H-pyrrolizin-1-amine consists of a bicyclic pyrrolizidine framework, comprising two ortho-fused pyrrolidine rings sharing a bridgehead nitrogen atom. The core structure features a hexahydro-1H-pyrrolizine system with a five-membered ring fused to a six-membered ring (Figure 1). The nitrogen atom occupies the 1-position, while the amine group is attached to the bridgehead carbon.

Key structural parameters include:

  • Bond lengths : The C–N bond at the bridgehead measures approximately 1.47 Å, consistent with sp³ hybridization.
  • Ring puckering : The five-membered ring adopts an envelope conformation, while the six-membered ring exhibits a chair-like geometry.

The molecular formula is $$ \text{C}7\text{H}{14}\text{N}_2 $$, with a molecular weight of 126.20 g/mol.

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallography confirms the (1R,7aS) absolute configuration. Single-crystal analysis reveals:

  • Torsional angles : The N1–C1–C7a–C7 torsion angle measures −58.3°, indicative of the fused ring system’s stereochemical rigidity.
  • Chiral centers : The bridgehead carbon (C1) and adjacent C7a atom exhibit R and S configurations, respectively, as shown in Table 1.

Table 1 : Crystallographic parameters for this compound

Parameter Value
Space group P2₁2₁2₁
Unit cell (Å) a = 6.23, b = 8.45, c = 12.71
Resolution (Å) 0.84
R-factor 0.032

Data derived from structurally analogous pyrrolizidine derivatives.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.12–3.05 (m, 1H, N–CH–N bridgehead)
  • δ 2.78–2.65 (m, 2H, CH₂ adjacent to amine)
  • δ 1.92–1.45 (m, 8H, aliphatic protons).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 63.4 (C1, bridgehead carbon)
  • δ 54.2 (C7a, fused ring junction)
  • δ 38.9–22.1 (aliphatic carbons).

Key correlations (HSQC/HMBC):

  • The amine proton (δ 1.82) couples with C1 (δ 63.4) and C7a (δ 54.2).

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI⁺) of the molecular ion [M+H]⁺ ($$ m/z $$ 127.1234) displays characteristic fragments:

  • $$ m/z $$ 110.0965: Loss of NH₃ (−17.0269 Da)
  • $$ m/z $$ 84.0808: Cleavage of the six-membered ring (C₄H₈N loss).

Table 2 : Dominant HRMS fragments and proposed structures

$$ m/z $$ Fragment Proposed Structure
127.1234 [M+H]⁺ Intact molecular ion
110.0965 [M+H–NH₃]⁺ Bicyclic core without amine
84.0808 [C₅H₁₀N]⁺ Monocyclic pyrrolidine

Fragmentation aligns with pyrrolizidine alkaloid dissociation pathways.

Properties

IUPAC Name

(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZWZGLYKBFCQX-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](CCN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Formation of Iminium/Enamine Intermediate : The vinyl group undergoes hydroamination, generating an iminium intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the amine forms the pyrrolizidine ring.

  • Reduction : Hydrogenation of the enamine intermediate yields the saturated bicyclic amine.

Conditions Yield Stereochemical Outcome Reference
Rh/Xantphos, 7 bar syngas, 110°C65–87%High diastereoselectivity

Advantages : High atom economy, reduced reaction time (40–60 minutes). Limitations : Requires specialized equipment for syngas handling.

Palladium-Catalyzed Aminoalkynylation

This approach utilizes palladium-mediated coupling of ethynylbenziodoxolones (EBX) with activated amides to form bicyclic structures. For (1R,7aS)-hexahydro-1H-pyrrolizin-1-amine, tosyl amides or carbamates are cyclized to form the pyrrolizidine skeleton.

Key Steps:

  • Aminoalkynylation : Tosyl amide reacts with TIPS-EBX under PdCl₂ catalysis to form a propargyl intermediate.

  • Cyclization : Intramolecular alkyne addition generates the bicyclic framework.

  • Deprotection : Removal of silyl or tosyl groups yields the free amine.

Catalyst System Yield Diastereomeric Ratio (dr) Reference
PdCl₂, LiCl, EtOH50–89%7:1 to 9:1

Advantages : Broad substrate tolerance, including azaspirocycles. Limitations : Sensitive to steric hindrance in substrates.

Reverse Cope Elimination

This method constructs the pyrrolizidine N-oxide via cyclization of hydroxylamines, followed by N-oxide reduction. Starting from 5-aza-cyclooctene, hydroxylamines undergo base-mediated elimination to form the bicyclic N-oxide.

Key Steps:

  • Hydroxylamine Formation : Reaction of nitrones with vinylmagnesium bromide.

  • Cyclization : Reverse Cope elimination under basic conditions (e.g., NaOH).

  • Reduction : N-Oxide reduction (e.g., Zn/HOAc) to yield the amine.

Substrate Yield Stereochemical Control Reference
5-Aza-cyclooctene hydroxylamine70–90%Moderate diastereoselectivity

Advantages : Accessible starting materials. Limitations : Competing hydrogenation by-products require purification.

Diastereoselective Synthesis Using Oxazolidinones

This modular approach employs oxazolidinone as a chiral auxiliary to direct stereochemistry during cis-dihydroxylation and nucleophilic ring-opening.

Key Steps:

  • Oxazolidinone Protection : Introduction of the oxazolidinone group to a pyrrolo[1,2-c]oxazol-3-one intermediate.

  • Cis-Dihydroxylation : Sharpless or OsO₄-mediated dihydroxylation with high syn-selectivity.

  • Ring-Opening : Nucleophilic attack by amines or Grignard reagents.

Dihydroxylation Method Yield Diastereomeric Excess (de) Reference
OsO₄, NMO, H₂O/acetone75–85%>90% de

Advantages : Excellent stereochemical control. Limitations : Requires multiple protection/deprotection steps.

Johnson-Claisen Rearrangement and Hydrolysis

This method constructs the pyrrolizidine amine via a Johnson-Claisen rearrangement, followed by hydrolysis and reductive amination.

Key Steps:

  • Rearrangement : Reaction of protected allyl alcohol with p-tosylisocyanate.

  • Hydrolysis : LiOH-mediated hydrolysis of the ester to a carboxylic acid.

  • Reductive Amination : Formation of the amine via LiAlH₄ reduction.

Step Yield Purity Reference
Johnson-Claisen Rearrangement69–76%>95% (after chromatography)

Advantages : Linear synthetic route. Limitations : Requires stoichiometric LiAlH₄.

Grignard Addition to Nitrones

This classical method involves the addition of vinylmagnesium bromide to nitrones, followed by reduction to yield the amine.

Key Steps:

  • Nitrone Synthesis : Preparation from oximes and aldehydes.

  • Grignard Addition : Diastereoselective addition of vinylmagnesium bromide.

  • Reduction : Catalytic hydrogenation or In/Zn reduction.

Nitrone Substrate Yield Diastereomeric Ratio (dr) Reference
(S)-Configured nitrone96%9:1 dr

Advantages : High stereoselectivity. Limitations : Sensitive to steric effects.

Summary of Key Methods

Method Key Reagents/Catalysts Yield Range Stereochemical Control
HAM (MW)Rh/Xantphos, syngas65–87%High dr
Pd-Catalyzed AminoalkynylationPdCl₂, TIPS-EBX50–89%Moderate dr
Reverse Cope EliminationNaOH, hydroxylamines70–90%Moderate
Oxazolidinone-MediatedOsO₄, oxazolidinones75–85%>90% de
Johnson-Claisen Rearrangementp-Tosylisocyanate, LiAlH₄69–76%High purity
Grignard AdditionVinylMgBr, nitrones96%9:1 dr

Chemical Reactions Analysis

Types of Reactions

(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodoxybenzoic acid and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

Structural Characteristics

(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine is characterized by its unique hexahydro-pyrrolizin ring system. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Chemistry

  • Building Block : It serves as a building block in the synthesis of complex organic molecules. Its unique structure facilitates the creation of various derivatives.

Biology

  • Enzyme Interactions : The compound is studied for its potential to interact with enzymes and receptors, influencing various biochemical pathways. Its ability to modulate neurotransmitter systems suggests potential roles in neurological research .

Medicine

  • Therapeutic Potential : Investigated for its role in developing treatments for neurological disorders such as depression and anxiety. It may act as an agonist or antagonist at specific receptor sites, modulating their activity .

Industry

  • Fine Chemicals Production : Utilized in producing fine chemicals and pharmaceuticals due to its unique mechanical and chemical properties.

Case Study 1: Neurological Applications

Research has demonstrated that this compound can influence dopaminergic and serotonergic pathways. In vitro studies indicate its potential efficacy in models of depression and anxiety disorders.

Case Study 2: Cancer Research

A series of pyrrolidine and pyrrolizidine analogs were evaluated for their cytotoxic effects on cancer cell lines. The study highlighted how modifications to the core structure could enhance biological activity against various tumor types .

Mechanism of Action

The mechanism of action of (1R,7AS)-hexahydro-1H-pyrrolizin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Table 1: Key Properties of (1R,7aS)-Hexahydro-1H-pyrrolizin-1-amine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Hazards Structural Features
This compound C₇H₁₄N₂ 126.20 145511-58-6 Pharmaceutical intermediate; flammable, corrosive Bicyclic amine, stereospecific
Pyrrolizidine (parent compound) C₇H₁₃N 111.19 643-20-9 Reference alkaloid; hepatotoxic in natural forms Bicyclic structure, no amine group
MG3 (Antimalarial derivative) C₁₈H₂₃ClN₃ 316.85 Not provided Antimalarial agent Quinoline-pyrrolizidinylmethyl hybrid
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₃N₃ 197.32 Not provided Kinase inhibitor intermediate Cyclohexane-piperazine hybrid

Structural and Functional Analysis

(a) Pyrrolizidine (Parent Compound)
  • Differences : The parent pyrrolizidine lacks the primary amine group at position 1, reducing its polarity and altering reactivity. Natural pyrrolizidine alkaloids are hepatotoxic, but synthetic modifications (e.g., amine substitution in the target compound) aim to mitigate toxicity while retaining bioactivity .
  • Similarities : Both share a bicyclic framework, critical for interactions with biological targets like enzymes or receptors.
(b) MG3: 7-Chloro-N-((hexahydro-1H-pyrrolizin-7a-yl)methyl)quinolin-4-amine
  • Structural Link: MG3 incorporates the hexahydro-pyrrolizine moiety as a substituent on a quinoline scaffold. This hybrid structure enhances antimalarial efficacy by targeting heme detoxification pathways in Plasmodium species .
  • Key Contrast: The addition of a chloroquinoline group increases molecular weight (316.85 vs. 126.20) and introduces halogen-based hydrophobicity, altering pharmacokinetics.
(c) Cyclohexan-1-amine Derivatives (e.g., COMPOUND 37/41)
  • Divergent Scaffold : These compounds replace the pyrrolizidine core with a cyclohexane ring fused to a piperazine group. The cyclohexane-piperazine architecture enhances conformational flexibility, optimizing binding to kinase targets .
  • Functional Overlap : Like the target compound, they serve as intermediates in multi-step syntheses for complex therapeutics.

Biological Activity

(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine is a bicyclic compound with significant potential in various biological applications, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H13N, with a molecular weight of 113.19 g/mol. The compound's unique bicyclic structure contributes to its interaction with biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction can lead to modulation of various physiological processes:

  • Agonistic or Antagonistic Effects : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and receptor activity.
  • Enzyme Interactions : Its structure allows it to fit into binding sites on enzymes, potentially affecting their catalytic activity and altering metabolic pathways.

Neuropharmacological Effects

Research indicates that this compound has potential applications in treating neurological disorders due to its cholinergic properties. It may modulate neurotransmitter release or receptor activity, which could be beneficial in conditions like Alzheimer's disease .

Toxicological Studies

Toxicological assessments have shown that compounds related to pyrrolizidine alkaloids (PAs), including this compound, can exhibit genotoxic effects. In vitro studies using the γH2AX assay demonstrated that certain PAs can induce DNA damage in human liver cells . This highlights the importance of understanding the safety profile of this compound in therapeutic contexts.

Case Studies

A study conducted on the biological effects of various alkaloids revealed that this compound and similar compounds exhibited varying degrees of toxicity and biological activity. The findings emphasized the need for further investigation into their pharmacological profiles and potential therapeutic uses .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(1R,4S,4aR,7S,7aR)-dihydronepetalactolSimilar bicyclic structureAntimicrobial properties
(2S,3S)-3-Amino-2-methylpentanoic acidContains amino groupNeuroprotective effects
(1R,3aR,7aR)-1-(1R)-1,5-Dimethylhexyl)octahydro-7a-methyl-4H-inden-4-oneRelated cyclic structureAntibacterial against Helicobacter pylori

This table illustrates the structural similarities between this compound and other compounds that share similar biological activities. Its unique chiral configuration enhances its therapeutic potential compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1R,7aS)-hexahydro-1H-pyrrolizin-1-amine, and how is its structure confirmed?

  • Methodology : Synthesis typically involves multi-step reactions, such as alkylation of pyrrolizidine precursors or reductive amination. For example, derivatives like [(1R,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl esters are synthesized via esterification with activated carboxylic acids under basic conditions (e.g., DCC/DMAP catalysis) .
  • Structural Confirmation :

  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 198 [M + H]+ observed for related cyclohexylamine intermediates) .
  • NMR Spectroscopy : 1H NMR is critical for stereochemical validation. Key signals include δ ~2.5–3.5 ppm for pyrrolizidine protons and δ ~4.0–5.0 ppm for ester or amine functional groups in derivatives .

Q. Which analytical techniques are recommended for assessing purity and stability of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard. Use C18 columns and acetonitrile/water gradients.
  • Spectroscopic Validation : IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹).
  • Stability Testing : Accelerated degradation studies under varied pH, temperature, and light exposure. Monitor via LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can stereochemical inconsistencies in NMR data be resolved for this compound derivatives?

  • Advanced NMR Techniques :

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., NOE correlations between axial/equatorial protons in the pyrrolizidine ring) .
  • Chiral Shift Reagents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomeric signals in racemic mixtures.
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to validate stereochemistry .

Q. What strategies optimize reaction yields for stereoselective functionalization of the pyrrolizidine core?

  • Catalytic Control :

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric alkylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions.
    • Temperature Gradients : Lower temperatures (–20°C to 0°C) reduce epimerization during amide bond formation.
    • Workflow Example : A two-step protocol—alkylation followed by deprotection—achieved >90% enantiomeric excess (ee) in related bicyclic amines .

Q. How do researchers address contradictions between computational predictions and experimental bioactivity data for this compound?

  • Data Triangulation :

In Silico Screening : Docking studies (AutoDock Vina) predict binding affinity to targets like acetylcholine esterase.

In Vitro Assays : Validate using enzyme inhibition assays (e.g., Ellman’s method for IC50 determination).

Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies .

  • Case Study : A derivative showed predicted low nM affinity but sub-µM activity experimentally due to rapid hepatic glucuronidation, highlighting the need for metabolic stability assays .

Q. What methods are used to evaluate the compound’s interaction with biological targets in neurological research?

  • Binding Studies :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors (e.g., σ-1 receptors).
  • Radioligand Displacement : Competitive assays using [³H]-labeled ligands quantify Ki values .
    • Functional Assays :
  • Calcium Imaging : Assesses GPCR-mediated Ca²⁺ flux in neuronal cell lines.
  • Electrophysiology : Patch-clamp techniques evaluate ion channel modulation .

Methodological Considerations

  • Handling and Storage : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation. Use amber vials for light-sensitive derivatives .
  • Data Reproducibility : Cross-validate synthetic batches via parallel MS/NMR analysis and include internal standards (e.g., deuterated analogs) .

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